Bradykinin acetate

Beschreibung

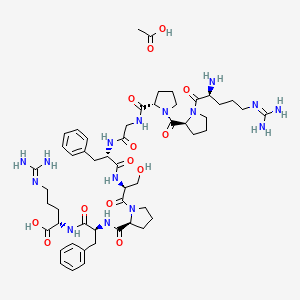

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGBULRGBBKXHS-MIEKKPBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-03-3 |

Source

|

| Record name | 6846-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bradykinin Acetate in Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin, a potent endogenous vasoactive peptide, plays a critical role in the regulation of vascular tone. Its acetate salt is frequently utilized in research to investigate its physiological and pathological effects. This technical guide provides a comprehensive overview of the core mechanism of action of bradykinin acetate in vasodilation, with a focus on the intricate signaling pathways, quantitative physiological responses, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

Bradykinin is a nonapeptide that belongs to the kinin family of peptides. It is generated from its precursor, high-molecular-weight kininogen (HMWK), by the action of the enzyme plasma kallikrein[1]. Bradykinin exerts a wide range of biological effects, including inflammation, pain, and, most notably, vasodilation[1]. The vasodilatory properties of bradykinin are of significant interest in the context of cardiovascular physiology and the development of therapeutic agents for conditions such as hypertension and ischemic heart disease. This guide will delve into the molecular mechanisms that underpin bradykinin-induced vasodilation.

Core Signaling Pathways

The vasodilatory effects of bradykinin are primarily mediated through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) constitutively expressed on endothelial cells[2][3]. The binding of bradykinin to the B2 receptor initiates a cascade of intracellular signaling events that lead to the production of several vasodilatory molecules. The primary pathways involved are the nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF) pathways.

Bradykinin B2 Receptor Activation and G-Protein Coupling

Upon binding of bradykinin, the B2 receptor couples predominantly to the Gαq subunit of heterotrimeric G-proteins[2]. This activation leads to the stimulation of phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway.

The Nitric Oxide (NO) Pathway

The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[4]. The resulting increase in intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS). eNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO)[5]. NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.

The Prostacyclin (PGI2) Pathway

The increase in intracellular Ca2+ also activates cytosolic phospholipase A2 (cPLA2). cPLA2 translocates to the cell membrane and liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2), which is further converted to prostacyclin (PGI2) by prostacyclin synthase. PGI2 is released from the endothelial cells and acts on IP receptors on the surface of vascular smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), which promotes smooth muscle relaxation.

The Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway

In smaller arteries and resistance vessels, the EDHF pathway plays a significant role in bradykinin-induced vasodilation. The increase in intracellular Ca2+ in endothelial cells activates small and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells through myoendothelial gap junctions or via the accumulation of K+ in the intercellular space, leading to the closure of voltage-gated calcium channels in the smooth muscle cells, a decrease in intracellular Ca2+, and subsequent relaxation.

Quantitative Data on Bradykinin-Induced Vasodilation

The vasodilatory response to bradykinin has been quantified in various vascular beds, both in human and animal models. The following tables summarize key quantitative data from studies investigating the effects of bradykinin and the inhibition of its primary signaling pathways.

Table 1: Bradykinin-Induced Changes in Forearm Blood Flow (FBF) in Humans

| Study (Reference) | Bradykinin Dose | Baseline FBF (mL/100mL/min) | Peak FBF (mL/100mL/min) | % Increase in FBF | Notes |

| Cockcroft et al. (1993)[6] | 100 ng/min | - | - | 238 ± 31% | - |

| Cockcroft et al. (1993)[6] | 100 ng/min with Icatibant (20 µg/kg) | - | - | 112 ± 21% | B2 receptor antagonist |

| Cockcroft et al. (1993)[6] | 100 ng/min with Icatibant (50 µg/kg) | - | - | 71 ± 14% | B2 receptor antagonist |

| Cockcroft et al. (1993)[6] | 100 ng/min with Icatibant (100 µg/kg) | - | - | 48 ± 9% | B2 receptor antagonist |

| Van der Luit et al. (2000)[7][8] | 50-200 ng/100mL FAV/min | 3.1 ± 0.4 | 20.4 ± 2.3 | ~558% | FAV = Forearm Volume |

| Van der Luit et al. (2000)[7][8] | 50-200 ng/100mL FAV/min with NO and PG inhibition | 3.9 ± 0.9 | 18.9 ± 2.0 | ~385% | Indicates a major role for EDHF |

Table 2: Bradykinin-Induced Changes in Coronary Artery Diameter in Humans

| Study (Reference) | Bradykinin Dose | Baseline Diameter (mm) | Peak Diameter (mm) | % Change in Diameter | Notes |

| Hasdai et al. (1995)[9] | 60 ng (intracoronary) | - | - | 6 ± 6% | Control group |

| Hasdai et al. (1995)[9] | 200 ng (intracoronary) | - | - | 11 ± 9% | Control group |

| Hasdai et al. (1995)[9] | 600 ng (intracoronary) | - | - | 15 ± 9% | Control group |

| Hasdai et al. (1995)[9] | 600 ng (intracoronary) | - | - | 5 ± 9% | Stenotic site in CAD patients |

| Yui et al. (1998)[10][11] | 2.5 µ g/min (intracoronary) | - | - | 11.7 ± 2.5% (proximal) | - |

| Yui et al. (1998)[10][11] | 2.5 µ g/min (intracoronary) | - | - | 15.1 ± 2.0% (distal) | - |

| Yui et al. (1998)[10][11] | 2.5 µ g/min with L-NMMA | - | - | 3.8 ± 1.4% (proximal) | NO synthase inhibitor |

| Yui et al. (1998)[10][11] | 2.5 µ g/min with L-NMMA | - | - | 5.9 ± 1.8% (distal) | NO synthase inhibitor |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bradykinin-induced vasodilation.

Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography

This protocol is adapted from studies investigating vascular responses in the human forearm[7][12][13].

Methodology:

-

Subject Preparation: Subjects should be in a supine position in a temperature-controlled room (22-24°C).

-

Cannulation: The brachial artery of the non-dominant arm is cannulated under local anesthesia for drug infusion.

-

Strain Gauge Placement: Calibrated mercury-in-silastic strain gauges are placed around both forearms to measure changes in forearm circumference.

-

Cuff Placement: Venous occlusion cuffs are placed on the upper arms, and wrist cuffs are placed to exclude hand circulation.

-

Baseline Measurement: Baseline forearm blood flow (FBF) is measured in both arms.

-

Drug Infusion: this compound, with or without specific inhibitors (e.g., L-NMMA for NOS, indomethacin for COX), is infused through the brachial artery cannula at a constant rate.

-

FBF Measurement: FBF is measured by inflating the upper arm cuffs to a pressure below diastolic pressure (typically 40-50 mmHg) for 7-10 seconds every 15 seconds. The rate of increase in forearm volume reflects arterial inflow.

-

Data Analysis: The change in FBF from baseline is calculated and expressed as a percentage or absolute change.

Isolated Artery Vasoreactivity Studies

This protocol is a generalized method based on studies using isolated arterial rings[14][15].

Methodology:

-

Vessel Preparation: Arterial segments (e.g., coronary, mesenteric) are carefully dissected and cut into rings (2-4 mm in length). The endothelium may be mechanically removed in some rings for comparison.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension.

-

Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to a submaximal level.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

-

Inhibitor Studies: In parallel experiments, rings are pre-incubated with specific inhibitors before pre-constriction and exposure to bradykinin.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction.

Measurement of Intracellular Calcium ([Ca2+]i) in Endothelial Cells

This protocol is based on standard methods for measuring intracellular calcium using fluorescent indicators[16][17].

Methodology:

-

Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured on glass coverslips.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM) which crosses the cell membrane and is cleaved by intracellular esterases to its active, membrane-impermeant form.

-

Washing: The cells are washed with a physiological buffer to remove any extracellular dye.

-

Microscopy: The coverslip is mounted on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Baseline Measurement: Baseline fluorescence is recorded.

-

Stimulation: this compound is added to the buffer superfusing the cells.

-

Fluorescence Recording: Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration.

-

Calibration: At the end of the experiment, the fluorescence signal is calibrated to absolute calcium concentrations using ionophores and solutions of known calcium concentrations.

-

Data Analysis: The change in intracellular calcium concentration ([Ca2+]i) in response to bradykinin is quantified.

Conclusion

This compound is a powerful vasodilator that acts through a complex and multifaceted mechanism. Its primary action is mediated by the B2 receptor on endothelial cells, leading to the activation of three principal downstream pathways: the nitric oxide, prostacyclin, and EDHF pathways. The relative contribution of each pathway can vary depending on the vascular bed and the size of the blood vessel. A thorough understanding of these signaling cascades and the ability to quantify their effects through robust experimental protocols are essential for the development of novel therapeutic strategies targeting the cardiovascular system. This guide provides a foundational framework for researchers and professionals working in this dynamic field.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Endothelial function and bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Bradykinin-induced vasodilation of human forearm resistance vessels is primarily mediated by endothelium-dependent hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin-induced vasodilation is impaired at the atherosclerotic site but is preserved at the spastic site of human coronary arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bradykinin induced dilatation of human epicardial and resistance coronary arteries in vivo: effect of inhibition of nitric oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradykinin induced dilatation of human epicardial and resistance coronary arteries in vivo: effect of inhibition of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new experimental approach in endothelium-dependent pharmacological investigations on isolated porcine coronary arteries mounted for impedance planimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ca2+ signaling in endothelial cells stimulated by bradykinin: Ca2+ measurement in the mitochondria and the cytosol by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Desensitization of the bradykinin-induced rise in intracellular free calcium in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bradykinin induces elevations of cytosolic calcium through mobilisation of intracellular and extracellular pools in bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

bradykinin acetate role in inflammatory response

An In-depth Technical Guide on the Core Role of Bradykinin Acetate in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bradykinin (BK) is a potent, short-lived vasoactive peptide that serves as a primary mediator of inflammation.[1][2] As a key component of the Kallikrein-Kinin System (KKS), it is generated in response to tissue injury, trauma, and various pathophysiological conditions.[3][4] Bradykinin exerts its profound pro-inflammatory effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain, through the activation of two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[3][5][6][7] Understanding the intricate signaling pathways initiated by bradykinin is critical for the development of novel therapeutics targeting a wide range of inflammatory diseases, cardiovascular disorders, and pain.[8] This guide provides a detailed examination of the molecular mechanisms, signaling cascades, and physiological consequences of bradykinin receptor activation, supported by quantitative data and experimental methodologies.

The Kallikrein-Kinin System and Bradykinin Formation

The KKS is an enzymatic cascade that is activated in response to tissue injury and inflammation.[1] There are two primary pathways for bradykinin production:

-

The Plasma Pathway: Initiated by the activation of Factor XII, which converts plasma prekallikrein to kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the nine-amino-acid peptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[9][10]

-

The Tissue Pathway: Tissue kallikrein acts on low-molecular-weight kininogen (LMWK) to produce Lys-bradykinin (kallidin), which can be subsequently converted to bradykinin by aminopeptidases.[1][10][11]

Once formed, bradykinin has a very short half-life, estimated to be around 17-30 seconds, as it is rapidly degraded by peptidases, most notably Angiotensin-Converting Enzyme (ACE).[12][13][14]

Bradykinin Receptors: B1 and B2

Bradykinin mediates its effects through two distinct GPCRs with different expression patterns and ligand specificities.[6]

-

Bradykinin B2 Receptor (B2R): This receptor is constitutively and ubiquitously expressed in a wide variety of healthy tissues, including endothelial and smooth muscle cells.[3][6][11] It is responsible for the majority of the acute physiological and pathological effects of bradykinin, such as vasodilation and increased vascular permeability.[2][14]

-

Bradykinin B1 Receptor (B1R): In healthy tissues, B1R is typically absent or expressed at very low levels.[6] Its expression is rapidly induced by tissue injury and pro-inflammatory mediators like cytokines (IL-1β, TNF-α) and endotoxins (LPS).[3][6][15] The B1R is primarily activated by the des-Arg metabolites of kinins (e.g., des-Arg9-bradykinin) and is implicated more in chronic inflammatory conditions and pain.[6][9]

Core Signaling Pathways in the Inflammatory Response

The binding of bradykinin to its receptors, primarily the B2R, initiates a complex network of intracellular signaling cascades. B2R couples to several G proteins, most notably Gαq and Gαi, to trigger its downstream effects.[3][5][16]

Gαq-PLC-IP3/DAG Pathway

The canonical and most prominent signaling pathway activated by B2R is mediated by the Gαq protein.[5][6][16]

-

Activation of Phospholipase C (PLC): Upon bradykinin binding, the activated Gαq subunit stimulates PLC-β.[17][18]

-

Generation of Second Messengers: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][17][18]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[5][17][19][20]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates various isoforms of Protein Kinase C (PKC).[5][21]

This initial cascade leads to several critical inflammatory outcomes.

Caption: Bradykinin B2 Receptor Gαq Signaling Cascade.

Production of Vasoactive Mediators

The rise in intracellular Ca²⁺ is a pivotal event that directly leads to the synthesis of two potent vasodilators:

-

Nitric Oxide (NO): Elevated Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS), which produces NO. NO diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[17][19][20][22]

-

Prostaglandins: Ca²⁺ also enhances the activity of phospholipase A2 (PLA2), which mobilizes arachidonic acid from membrane phospholipids.[16] Arachidonic acid is then converted into various prostaglandins (e.g., prostacyclin, PGE2) by cyclooxygenase (COX) enzymes, further contributing to vasodilation, vascular permeability, and pain.[5][7][16]

Caption: Bradykinin-Induced Arachidonic Acid Cascade.

MAPK and NF-κB Pathways and Cytokine Release

Bradykinin signaling also activates mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2) and the nuclear factor-kappaB (NF-κB) transcription factor.[5][21][23]

-

MAPK Activation: This can occur through both PKC-dependent mechanisms and transactivation of other receptors like the epidermal growth factor receptor (EGFR).[21]

-

NF-κB Activation: Activation of NF-κB is a central event in inflammation, leading to the transcription and release of numerous pro-inflammatory cytokines and chemokines.[23]

Studies have shown that bradykinin stimulation induces the release of IL-1β, IL-6, IL-8, and TNF-α from various cell types, including endothelial cells, fibroblasts, and immune cells, thereby amplifying and sustaining the inflammatory response.[5][23]

Physiological Consequences of Bradykinin Signaling

The activation of these signaling pathways culminates in the classic signs of inflammation:

-

Vasodilation and Increased Vascular Permeability: The release of NO and prostaglandins causes arterioles to dilate, increasing blood flow to the site of injury.[1][7][22] Bradykinin also increases the permeability of postcapillary venules, allowing plasma fluid and proteins to leak into the interstitial space, resulting in edema.[1][12][24]

-

Pain (Nociception): Bradykinin is a potent pain-producing substance.[7] It directly activates and sensitizes sensory nerve endings (nociceptors), contributing to the pain associated with inflammation.[9] This effect is mediated in part by the prostaglandins produced downstream of B2R activation.[7]

-

Leukocyte Recruitment and Chemotaxis: While B2R is more associated with vascular changes, the induced B1R plays a significant role in promoting the migration of leukocytes, such as neutrophils, to the site of inflammation.[11][19]

Quantitative Data on Bradykinin-Mediated Effects

The following tables summarize quantitative data from various studies, illustrating the potent effects of bradykinin and the impact of its antagonists.

Table 1: Effects of Bradykinin Receptor Antagonists on Inflammatory Responses

| Compound | Target | Model | Effect | Concentration/Dose | Citation |

|---|---|---|---|---|---|

| HOE 140 | B2R Antagonist | Intestinal Ischemia/Reperfusion (in vivo) | Inhibited increases in vascular permeability and neutrophil recruitment. | 1.0 mg/kg | [23] |

| HOE 140 | B2R Antagonist | Intestinal Ischemia/Reperfusion (in vivo) | Significantly inhibited elevations of TNF-α and IL-6 in tissue and serum. | 1.0 mg/kg | [23] |

| FR173657 | B2R Antagonist | Intestinal Ischemia/Reperfusion (in vivo) | Inhibited reperfusion-induced increases in vascular permeability and neutrophil recruitment. | 10.0 mg/kg | [23] |

| R715 | B1R Antagonist | Endothelial Cells (in vitro) | Significantly reduced complement factor C5b-9 levels induced by KKS activation. | Not Specified | |

Table 2: Bradykinin Assays and Physiological Levels

| Parameter | Method | Condition | Finding | Citation |

|---|---|---|---|---|

| BK Half-life | Enzyme Immunoassay | Human plasma (in vitro) | ~39.5 seconds | [25] |

| BK Half-life | Enzyme Immunoassay | Human plasma after enalapril (ACE inhibitor) | Increased 4.8-fold from baseline | [25] |

| Amidase Activity | Chromogenic Substrate Assay | Plasma from patients with BK-mediated Angioedema (Women) | Diagnostic cut-off: 9.3 nmol·min⁻¹·mL⁻¹ | [26][27] |

| Amidase Activity | Chromogenic Substrate Assay | Plasma from patients with BK-mediated Angioedema (Men) | Diagnostic cut-off: 6.6 nmol·min⁻¹·mL⁻¹ | [26][27] |

| Endogenous BK | LC-MS/MS | Healthy volunteer plasma | Levels can be in the low pg/mL range |[13][14] |

Key Experimental Protocols

Accurate measurement and study of bradykinin's effects require meticulous experimental design due to its short half-life and potential for artificial generation.

Measurement of Bradykinin in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for quantifying bradykinin and its metabolites.

-

Objective: To accurately measure endogenous bradykinin levels in plasma.

-

Methodology:

-

Sample Collection: Whole blood must be collected directly into pre-chilled tubes containing a cocktail of protease inhibitors (e.g., BD™ P800 tubes) to prevent ex vivo degradation and formation of bradykinin.[14]

-

Processing: Immediately after collection, gently invert tubes to mix, and centrifuge at a low temperature (e.g., 4°C) to separate plasma.[14]

-

Extraction: Bradykinin is extracted from the plasma, often using a protein precipitation step (e.g., with 80% ethanol) followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[13]

-

Analysis: The extracted sample is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The system is configured to specifically detect and quantify the mass-to-charge ratio of bradykinin and its stable isotope-labeled internal standard.[13][28]

-

Validation: The protocol should be validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, linearity, and stability.[28]

-

Caption: Experimental Workflow for Bradykinin Measurement by LC-MS/MS.

In Vitro Endothelial Cell Stimulation Assay

This assay is used to study the direct effects of bradykinin on endothelial cells, such as cytokine release or signaling pathway activation.

-

Objective: To measure the release of inflammatory mediators (e.g., IL-6, IL-8) from endothelial cells in response to bradykinin.

-

Methodology:

-

Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured to confluence in appropriate media.

-

Stimulation: The cell culture medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1 µM).[29] Control wells receive the vehicle alone.

-

Incubation: Cells are incubated for a defined period (e.g., 4-24 hours) to allow for cytokine production and release.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Quantification: The concentration of the target cytokine (e.g., IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Results are expressed as cytokine concentration (pg/mL or ng/mL) and compared between bradykinin-treated and control groups.

-

Role in Drug Development

The central role of bradykinin in inflammation and pain makes its receptors, particularly B1R and B2R, attractive targets for therapeutic intervention.[4]

-

B2R Antagonists: Drugs like Icatibant, a selective B2R antagonist, are clinically approved for treating acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[11][16]

-

B1R Antagonists: Given that B1R is induced during inflammation, antagonists targeting this receptor are being explored for chronic inflammatory conditions and neuropathic pain.[15]

The development of orally active, non-peptide antagonists remains a key objective in leveraging the therapeutic potential of blocking the bradykinin pathway.[4]

Conclusion

This compound is a pivotal mediator at the core of the inflammatory response. Through the activation of B1 and B2 receptors, it unleashes a potent cascade of signaling events involving PLC, intracellular calcium, PKC, NO, and prostaglandins. These events orchestrate the cardinal signs of inflammation, including vasodilation, edema, and pain. The detailed understanding of these pathways, supported by robust quantitative and methodological data, provides a critical framework for researchers and drug developers aiming to modulate the KKS for therapeutic benefit in a host of inflammatory diseases.

References

- 1. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. medrxiv.org [medrxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 19. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 21. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CV Physiology | Histamine and Bradykinin [cvphysiology.com]

- 23. Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]

- 26. Enzymatic Assays for the Diagnosis of Bradykinin-Dependent Angioedema | PLOS One [journals.plos.org]

- 27. researchgate.net [researchgate.net]

- 28. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Differential Activation of Bradykinin B1 and B2 Receptors by Bradykinin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential activation of bradykinin B1 (B1R) and B2 (B2R) receptors by bradykinin acetate. It delineates the distinct signaling pathways, presents quantitative data on receptor activation, and offers detailed experimental protocols for the study of these critical G protein-coupled receptors (GPCRs). This document is intended to serve as a core resource for researchers engaged in the fields of inflammation, pain, cardiovascular disease, and drug discovery targeting the kallikrein-kinin system.

Introduction: The Dichotomy of Bradykinin Receptors

Bradykinin, a potent vasoactive peptide, exerts its diverse physiological and pathophysiological effects through two distinct receptor subtypes: B1R and B2R.[1][2][3] While both are members of the GPCR superfamily, they exhibit fundamental differences in their expression, regulation, and ligand specificity, which are critical for understanding their roles in health and disease.[2][3][4]

The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is considered the primary mediator of the acute effects of bradykinin, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1][2][3][5] In contrast, the B1 receptor is typically expressed at very low levels in normal tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines.[1][2][3][4][6] This inducible nature positions B1R as a key player in chronic inflammatory conditions and pain.[2][3][5]

Bradykinin itself is the high-affinity, endogenous agonist for the B2 receptor.[6] The primary endogenous agonist for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin.[6][7] Understanding the nuanced interactions of this compound with both receptors is paramount for the development of selective therapeutic agents.

Quantitative Analysis of Receptor Activation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of ligands at the human bradykinin B1 and B2 receptors. It is important to note that bradykinin is the primary agonist for B2R, while its metabolite, des-Arg9-bradykinin, is the selective agonist for B1R.[7]

| Receptor | Ligand | Assay Type | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| Human B1 | Lys-[Des-Arg9]Bradykinin | Radioligand Binding | Recombinant | 0.12 | [1][7] | |

| Human B2 | Bradykinin | Competition Binding | CHO cells | 0.1 | [7] | |

| Human B2 | Icatibant (Antagonist) | Competition Binding | Guinea pig ileum | 0.798 | 1.07 | [1][7] |

Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation.[7]

| Receptor | Agonist | Assay Type | EC50 (nM) | Reference |

| Human B2 | Bradykinin | Calcium Assay | 2.18 | [8] |

| Human B2 | Bradykinin | β-arrestin Assay | 5.21 | [8] |

Signaling Pathways: A Visual Guide

Activation of both B1 and B2 receptors predominantly couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[4][7] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[4][7][9] However, there are nuances to their downstream signaling that contribute to their distinct physiological roles.

Bradykinin B2 Receptor Signaling Pathway

The B2R is constitutively expressed and mediates the majority of bradykinin's physiological effects.[1] Upon activation by bradykinin, the B2R couples to Gαq and Gαi. Gαq stimulates PLC, leading to increased intracellular calcium and PKC activation.[10] Gαi activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[4] Furthermore, B2R activation stimulates the mitogen-activated protein kinase (MAPK) pathways.[9][11]

Caption: Bradykinin B2 Receptor Signaling Cascade.

Bradykinin B1 Receptor Signaling Pathway

The B1R is induced by inflammatory stimuli and is primarily activated by des-Arg9-bradykinin.[1][6] Similar to B2R, B1R activation couples to Gαq/11, leading to PLC activation and a subsequent increase in intracellular calcium and PKC activation.[4] B1R signaling is strongly implicated in chronic inflammatory pain.

Caption: Bradykinin B1 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of bradykinin receptor activation. The following are protocols for two key in vitro assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the B1 or B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human Bradykinin B1 or B2 receptor (e.g., CHO-K1 or HEK293 cells).[4][7]

-

Radioligand: [³H]-Bradykinin for B2R or [³H]-Lys-des-Arg⁹-Bradykinin for B1R.[4]

-

Non-specific Binding Control: A high concentration of unlabeled bradykinin or a selective antagonist.[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[4]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Test Compound: this compound, serially diluted.

-

96-well plates, glass fiber filters, scintillation fluid, scintillation counter, and filtration manifold.[4]

Procedure:

-

Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.[4]

-

In a 96-well plate, add the following in order:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[4]

-

Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters.[4]

-

Wash the filters three times with ice-cold Wash Buffer.[4]

-

Dry the filters, add scintillation fluid, and measure radioactivity in a scintillation counter.[4]

-

Calculate the IC₅₀ and Ki values from the competition binding data using the Cheng-Prusoff equation.[4]

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the agonist's potency (EC50).

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human Bradykinin B1 or B2 receptor.[7][12]

-

Culture Medium: DMEM, 10% FBS, Penicillin-Streptomycin.[12]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12]

-

Test Compound: this compound, serially diluted.

-

Black, clear-bottom 96-well microplates.[12]

Procedure:

-

Seed cells in a 96-well plate and culture overnight.[12]

-

Remove the culture medium and add the fluorescent dye loading solution to each well.[7]

-

Incubate the plate at 37°C for 1 hour in the dark.[7]

-

Wash the cells with Assay Buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.[12]

-

Add the serially diluted this compound to the wells.

-

Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to detect the calcium transient.[12][14]

-

Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The differential activation of bradykinin B1 and B2 receptors by bradykinin and its metabolites is a cornerstone of the kallikrein-kinin system's role in health and disease. While this compound is a potent agonist for the constitutively expressed B2 receptor, its metabolism to des-Arg9-bradykinin is required for significant activation of the inducible B1 receptor. This distinction is fundamental for the rational design of therapeutic agents targeting inflammation, pain, and cardiovascular disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further elucidate the complex pharmacology of the bradykinin system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. gosset.ai [gosset.ai]

- 6. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. innoprot.com [innoprot.com]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Bradykinin-evoked Ca2+ mobilization in Madin Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin Acetate Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK), a potent vasoactive nonapeptide of the kallikrein-kinin system, is a critical mediator of inflammatory responses, blood pressure regulation, and vascular permeability.[1][2] In the vascular system, its effects are predominantly initiated through the activation of the constitutively expressed Bradykinin B2 receptor (B2R) on endothelial cells.[1][3] B2R is a G protein-coupled receptor (GPCR) that, upon binding bradykinin, triggers a complex and multifaceted network of intracellular signaling pathways.[4]

This technical guide provides an in-depth exploration of the core signaling cascades initiated by bradykinin acetate in endothelial cells. It details the primary pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and offers visual representations of these complex biological processes. The information herein is intended to serve as a comprehensive resource for researchers investigating vascular biology and developing therapeutics targeting these pathways.

Core Signaling Pathways

Bradykinin's effects are transduced through a series of interconnected signaling modules. The primary activation event is the coupling of the B2R to heterotrimeric G proteins, predominantly Gαq/11 and Gαi.[4][5][6] This initiates several downstream cascades that regulate endothelial function.

The Canonical Gq/11-PLC-Ca²⁺ Pathway

The most prominent pathway activated by the B2R is mediated by the Gαq/11 subunit.[2][7]

-

Phospholipase C (PLC) Activation: Upon bradykinin binding, the activated Gαq/11 subunit stimulates Phospholipase C (PLC).[4][8]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8]

-

Intracellular Calcium ([Ca²⁺]i) Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2][8] This results in a rapid and transient peak in intracellular Ca²⁺ concentration, which is a pivotal event in nearly all subsequent bradykinin-induced responses.[9][10] This initial peak is often followed by a sustained, lower-level elevation of [Ca²⁺]i, which depends on the influx of extracellular Ca²⁺ through receptor-operated channels.[10][11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The G proteins of the G alpha i and G alpha q family couple the bradykinin receptor to the release of endothelium-derived relaxing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G proteins of the G alpha i and G alpha q family couple the bradykinin receptor to the release of endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Gq/G11 and G12/G13 mediated signalling in the endothelial functions - heiDOK [archiv.ub.uni-heidelberg.de]

- 8. benchchem.com [benchchem.com]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Bradykinin-stimulated calcium influx in cultured bovine aortic endothelial cells. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Bradykinin Acetate and Nitric Oxide Release Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin, a potent vasoactive peptide, plays a critical role in cardiovascular homeostasis primarily through its ability to stimulate the release of nitric oxide (NO) from endothelial cells. This technical guide provides a comprehensive overview of the molecular signaling pathways initiated by bradykinin acetate that lead to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. We delve into the key molecular players, present quantitative data on agonist and antagonist interactions, and provide detailed experimental protocols for studying this pathway. The information is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.

Introduction

Bradykinin is a member of the kinin family of peptides and exerts a wide range of physiological effects, including vasodilation, increased vascular permeability, and modulation of inflammation.[1] A key mechanism underlying many of these effects is the stimulation of nitric oxide (NO) production in the vascular endothelium.[2] NO, a gaseous signaling molecule, is a potent vasodilator and plays a crucial role in maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.[3] Understanding the intricate signaling cascade that links bradykinin receptor activation to eNOS-mediated NO release is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension, atherosclerosis, and ischemia-reperfusion injury. This guide will explore the core components of this pathway, from receptor binding to the enzymatic production of NO.

The Bradykinin-B2 Receptor Signaling Cascade

The primary mediator of bradykinin's effects on the endothelium is the B2 receptor, a G-protein coupled receptor (GPCR).[1] The binding of bradykinin to the B2 receptor initiates a conformational change that activates heterotrimeric G-proteins, predominantly of the Gq/11 family. This activation sets in motion a series of intracellular events culminating in eNOS activation.

The Phospholipase C / Inositol Trisphosphate Pathway and Calcium Mobilization

Upon activation by the Gαq subunit, phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[4] This initial transient increase in intracellular Ca2+ is a critical event in eNOS activation.

The sustained phase of elevated intracellular Ca2+ is maintained by store-operated calcium entry (SOCE), a process initiated by the depletion of ER Ca2+ stores.[4]

Role of Calcium and Calmodulin

Endothelial NOS is a Ca2+/calmodulin-dependent enzyme. The rise in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to the calmodulin-binding domain of eNOS, causing a conformational change that activates the enzyme and facilitates the flow of electrons from the reductase domain to the oxygenase domain, where NO is synthesized from L-arginine.

Regulation of eNOS Activity by Phosphorylation

Beyond the essential role of Ca2+/CaM, the activity of eNOS is finely tuned by a complex series of phosphorylation and dephosphorylation events at specific serine and threonine residues. Bradykinin signaling activates several protein kinases and phosphatases that modulate eNOS activity.

The PI3K/Akt Pathway and eNOS Activation

The Gβγ subunits of the activated G-protein can stimulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt, also known as protein kinase B, directly phosphorylates eNOS at serine 1177 (Ser1177), a key activating phosphorylation site.[5] Phosphorylation at this site enhances eNOS activity by increasing its sensitivity to Ca2+/CaM and by facilitating electron flux.

The Role of Protein Kinase A (PKA)

Some studies suggest that bradykinin can also lead to the activation of protein kinase A (PKA), which can also phosphorylate eNOS at Ser1177, contributing to the rapid increase in NO production.[6] A significant increase in NO levels can be detected as early as 1 minute after bradykinin treatment, which is concomitant with the phosphorylation of eNOS at Ser1179 (bovine sequence).[6]

Dual Regulation: Phosphorylation and Dephosphorylation

Bradykinin induces a dual regulatory effect on eNOS phosphorylation. While it promotes the activating phosphorylation at Ser1177, it also leads to the dephosphorylation of the inhibitory site at threonine 495 (Thr495).[7][8] The dephosphorylation of Thr495 is a Ca2+-dependent process and enhances the binding of calmodulin to eNOS.[8] This dual mechanism of activating phosphorylation and inhibitory dephosphorylation ensures a robust and rapid activation of the enzyme.

Quantitative Data

The following tables summarize key quantitative data related to the bradykinin-induced nitric oxide release pathway.

Table 1: Bradykinin-Induced Nitric Oxide Production

| Parameter | Value | Cell Type | Reference |

| Bradykinin EC50 for NO release | 3.6 ± 0.7 nM | Trabecular Meshwork Cells | [9] |

| Time to peak NO concentration | 2.0 - 2.5 min | Coronary Endothelial Cells | [10] |

| Increase in cGMP (NO downstream effector) | ~3-fold at 2 min | Human Umbilical Vein Endothelial Cells (HUVECs) | [11] |

| Increase in NOx (nitrite/nitrate) production rate | ~10-fold over 3 hours | Human Umbilical Vein Endothelial Cells (HUVECs) | [11] |

Table 2: Inhibitor Concentrations and Effects

| Inhibitor | Target | IC50 / Concentration | Effect | Cell Type / System | Reference |

| Hoe 140 (Icatibant) | B2 Receptor Antagonist | IC50: 1.07 nM, Ki: 0.798 nM | Inhibition of [3H]BK binding | A-431 cells | [12] |

| L-NAME | NOS Inhibitor | IC50: 70 µM | Inhibition of NOS activity | Purified brain NOS | [13][14] |

| U73122 | PLC Inhibitor | IC50: ~200 nM | Inhibition of bradykinin-induced Ca2+ release | NG108-15 cells | [12] |

| Wortmannin | PI3K Inhibitor | - | Suppressed Ucn2-induced phosphorylation of Akt and eNOS | Rabbit ventricular myocytes | [15] |

| LY294002 | PI3K Inhibitor | 10 µM | Reduced Ucn2-induced phosphorylation of Akt by ~60% | Rabbit ventricular myocytes | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the bradykinin-nitric oxide pathway.

Cell Culture: Bovine Aortic Endothelial Cells (BAECs)

BAECs are a commonly used model for studying endothelial cell function.

-

Materials:

-

Bovine Aortic Endothelial Cells (BAOEC)

-

Bovine Endothelial Growth Medium

-

T-75 flasks

-

Trypsin/EDTA Solution

-

Hanks' Balanced Salt Solution (HBSS)

-

-

Protocol:

-

Thaw cryopreserved BAOECs quickly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Bovine Endothelial Growth Medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

Change the medium every other day until the cells reach approximately 80-90% confluency.

-

For subculturing, wash the cell monolayer with HBSS, and then add 6 ml of Trypsin/EDTA solution. Remove 5.5 ml immediately and monitor cell detachment under a microscope.

-

Once detached, neutralize the trypsin with growth medium and re-plate the cells at the desired density.[16][17]

-

Measurement of Nitric Oxide Production: Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.

-

Materials:

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Cell culture supernatant

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Collect cell culture supernatant from bradykinin-stimulated and control cells.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of each sample and standard to a 96-well plate.

-

Add 50 µL of Griess reagent to each well.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.[18]

-

eNOS Activity Assay: L-Citrulline Conversion Assay

This assay directly measures eNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

-

Materials:

-

Cell lysate

-

L-[14C]arginine

-

Reaction buffer (containing Tris-HCl, NADPH, BH4, calmodulin)

-

Stop buffer (containing HEPES, EDTA)

-

Dowex AG 50W-X8 resin

-

Scintillation counter

-

-

Protocol:

-

Prepare cell lysates from control and stimulated endothelial cells.

-

Incubate the cell lysate with a reaction mixture containing L-[14C]arginine and necessary cofactors at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Separate the radiolabeled L-citrulline from unreacted L-[14C]arginine using a Dowex cation exchange column. L-citrulline will be in the eluate.

-

Quantify the amount of L-[14C]citrulline using a liquid scintillation counter.

-

eNOS activity is expressed as the rate of L-citrulline formation.[19]

-

Immunoprecipitation of eNOS

Immunoprecipitation is used to isolate eNOS and its interacting proteins from cell lysates.

-

Materials:

-

Cell lysate from endothelial cells

-

Anti-eNOS antibody

-

Protein A/G agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

-

Protocol:

-

Lyse endothelial cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-eNOS antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer and heating.

-

The eluted proteins can then be analyzed by western blotting.[20]

-

Western Blotting for Phosphorylated eNOS

Western blotting is used to detect and quantify the phosphorylation status of eNOS at specific sites.

-

Materials:

-

Immunoprecipitated eNOS or total cell lysates

-

Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-phospho-eNOS (Thr495), anti-total eNOS

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

-

Protocol:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS Ser1177 at 1:1000 dilution) overnight at 4°C.[21]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To quantify phosphorylation, normalize the signal from the phospho-specific antibody to the signal from the total eNOS antibody.[22]

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: Bradykinin-induced nitric oxide signaling pathway.

Caption: General experimental workflow for studying the pathway.

Conclusion

The signaling pathway initiated by this compound leading to the release of nitric oxide is a complex and tightly regulated process central to vascular health. This guide has outlined the key molecular events, from B2 receptor activation to the dual regulation of eNOS through calcium/calmodulin binding and phosphorylation. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers aiming to investigate this pathway further. A thorough understanding of these mechanisms is essential for the development of targeted therapies for a range of cardiovascular disorders where endothelial dysfunction is a key pathological feature. Future research will likely focus on the precise spatio-temporal dynamics of these signaling events and the interplay with other signaling networks within the endothelial cell.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ixcellsbiotech.com [ixcellsbiotech.com]

- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin induces superoxide anion release from human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin mediates phosphorylation of eNOS in odontoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid increase in endothelial nitric oxide production by bradykinin is mediated by protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Phosphorylation of Thr(495) regulates Ca(2+)/calmodulin-dependent endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phospho-eNOS (Thr495) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Flow- and bradykinin-induced nitric oxide production by endothelial cells is independent of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bovine Aortic Endothelial Cells (BAOEC) Culture Protocol [sigmaaldrich.com]

- 17. biocat.com [biocat.com]

- 18. (9571) Phospho-eNOS (Ser1177) Antibody - Cell Signaling Technology - CiteAb [citeab.com]

- 19. Phospho-eNOS (Thr495) Antibody (#9574) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 20. Immunoprecipitation | ENCO [enco.co.il]

- 21. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

Physiological Effects of Bradykinin Acetate on Smooth Muscle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bradykinin, a potent nonapeptide, plays a critical role in smooth muscle physiology, eliciting a spectrum of effects ranging from contraction to relaxation. These dual actions are mediated primarily through the activation of B2 receptors, which are constitutively expressed across various smooth muscle tissues. The subsequent intracellular signaling is highly dependent on the specific tissue and the coupling of the B2 receptor to distinct G-protein pathways. Contraction is typically driven by Gαq/11 and Gα12/13 pathways, leading to increased intracellular calcium and Rho-kinase activation. Conversely, relaxation is often an endothelium-dependent process involving the synthesis of nitric oxide and prostaglandins. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling cascades, and quantitative effects of bradykinin on smooth muscle. It includes detailed experimental protocols for studying these effects and visual diagrams of the key signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Bradykinin is a physiologically active peptide belonging to the kinin group of proteins, formed from its precursor, high-molecular-weight kininogen (HMWK), by the enzyme kallikrein.[1] It is a key mediator of inflammation, known to increase vascular permeability, cause vasodilation, and induce pain.[1][2] Its effects on smooth muscle are diverse and tissue-specific, including contraction of non-vascular smooth muscle in the gut and bronchi, and potent, endothelium-dependent relaxation of vascular smooth muscle.[1][3] These varied physiological responses make bradykinin and its signaling pathways significant targets for drug development, particularly for conditions involving inflammation, hypertension, and pain.

This guide focuses on the effects of bradykinin acetate, a common salt form used in research, on smooth muscle cells, detailing the primary receptor interactions and the subsequent intracellular signaling cascades that dictate the physiological outcome.

Receptor-Mediated Signaling Pathways

Bradykinin exerts its effects by binding to two main types of G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[4] Under normal physiological conditions, the B2 receptor is constitutively and widely expressed, mediating most of bradykinin's actions.[4][5] The B1 receptor is typically expressed at very low levels but can be rapidly upregulated by tissue injury and inflammatory stimuli.[4]

Pathways Leading to Smooth Muscle Contraction

In many non-vascular tissues, such as the urinary bladder, uterus, and gastrointestinal tract, bradykinin is a potent contractile agent.[4][6] This response is mediated almost exclusively by the B2 receptor, which couples to two primary G-protein pathways simultaneously: Gαq/11 and Gα12/13.[4]

-

Gαq/11 Pathway - Calcium Mobilization: Activation of the Gαq/11 protein stimulates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10][11] The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling cross-bridge cycling and subsequent muscle contraction.

-

Gα12/13 Pathway - Calcium Sensitization: Concurrently, activation of the Gα12/13 pathway engages the RhoA/Rho-kinase (ROCK) signaling cascade.[4] ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations, a phenomenon known as calcium sensitization.[4]

Studies on murine and human detrusor (urinary bladder) smooth muscle confirm that both Gαq/11 and Gα12/13 pathways are required for the full contractile response to bradykinin.[4]

Caption: Bradykinin-induced smooth muscle contraction signaling cascade.

Pathways Leading to Smooth Muscle Relaxation

In vascular smooth muscle, bradykinin is a potent vasodilator.[1] This relaxation is typically an indirect effect, dependent on the presence of an intact endothelium.

-

Nitric Oxide (NO) Pathway: Bradykinin binds to B2 receptors on endothelial cells, stimulating a rise in intracellular Ca2+.[12][13] This activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO) from L-arginine.[12][14] NO, a diffusible gas, travels to the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[14] sGC converts GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG).[13] PKG activation leads to a decrease in intracellular Ca2+ and desensitization of the contractile machinery, resulting in smooth muscle relaxation.[12]

-

Prostacyclin (PGI2) Pathway: In addition to NO, bradykinin stimulation of endothelial cells can also lead to the release of prostacyclin (PGI2).[1][15] PGI2 acts on IP receptors on smooth muscle cells, activating adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP), and causing relaxation.

-

Direct Hyperpolarization: In some tissues, bradykinin can cause relaxation by directly hyperpolarizing the smooth muscle cell membrane, often through the opening of Ca2+-activated K+ channels.[7][10] This makes it more difficult for the cell to depolarize and for voltage-gated Ca2+ channels to open, thus promoting relaxation.

Caption: Endothelium-dependent relaxation pathway induced by bradykinin.

Quantitative Effects of this compound

The potency and efficacy of bradykinin vary significantly across different smooth muscle preparations. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Smooth Muscle Tissue | Experimental Observation | Reference(s) |

| EC50 | 1.2 µM | Murine Urinary Bladder | Contraction | [4] |

| log EC50 | -9.4 ± 0.2 M | Bovine Tracheal (cultured cells) | Phosphoinositide (PI) Hydrolysis | [9] |

| log EC50 | -8.7 M | Bovine Tracheal (single cells) | Increase in intracellular Ca2+ ([Ca2+]i) | [16][17] |

| log EC50 | -7.9 ± 0.05 M | Guinea-Pig Aortic (cultured cells) | Increase in [Ca2+]i | [18] |

| pEC50 | 7.53 | Rat Vascular (cultured cells) | Inositol Phosphate (IP) Accumulation | [19] |

| pEC50 | 7.69 | Rat Vascular (cultured cells) | Peak [Ca2+]i Increase | [19] |

| pKB (HOE-140) | 8.5 ± 0.1 | Guinea-Pig Taenia Caeci | Inhibition of Relaxation | [10] |

| pKB (HOE-140) | 8.4 ± 0.1 | Guinea-Pig Taenia Caeci | Inhibition of Contraction | [10] |

| pKB (HOE-140) | 8.3 - 8.7 | Rat Vascular (cultured cells) | Inhibition of IP/Ca2+ Response | [19] |

| KD | 1.2 ± 0.2 nM | Rat Vascular (cultured cells) | [3H]-Bradykinin Binding | [19] |

| Bmax | 47.3 ± 4.4 fmol/mg protein | Rat Vascular (cultured cells) | [3H]-Bradykinin Binding | [19] |

Key Experimental Protocols

Investigating the effects of bradykinin on smooth muscle typically involves ex vivo and in vitro assays. Below are detailed methodologies for key experiments.

Organ Bath Assay for Smooth Muscle Contractility

This ex vivo technique measures isometric tension changes in isolated smooth muscle strips in response to pharmacological agents.

Caption: Standard workflow for an organ bath contractility experiment.

Methodology:

-

Materials & Equipment:

-

Isolated organ bath system with water jacket (37°C)[20]

-

Krebs-Ringer bicarbonate solution (e.g., 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.1 mM MgCl2, 25 mM NaHCO3, 1.15 mM NaH2PO4, 5.6 mM glucose)[21]

-

Gas mixture (95% O2, 5% CO2)

-

Isometric force transducers and data acquisition system[20][22]

-

This compound stock solutions

-

Potassium chloride (KCl) and Acetylcholine (ACh) for control responses

-

-

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, urinary bladder, ileum) and place it in ice-cold Krebs-Ringer solution.[21] Clean the tissue of excess connective and adipose tissue and cut it into appropriately sized strips or rings (e.g., 4mm long rings for arteries).[23]

-

Mounting: Suspend the tissue strips between two hooks or clips in the organ bath chamber filled with Krebs-Ringer solution, maintained at 37°C and continuously aerated with 95% O2/5% CO2.[21][22] Attach one end to a fixed mount and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 45-60 minutes. During this time, progressively stretch the tissue to its optimal resting tension (e.g., 1.5 g for rat femoral artery), washing the tissue with fresh Krebs solution every 15-20 minutes.[23][24]

-

Viability and Integrity Testing:

-

To test tissue viability, induce a contraction with a high concentration of KCl (e.g., 50-80 mM).[24]

-

For vascular tissues, assess endothelial integrity by pre-contracting the tissue with an agonist like phenylephrine and then administering acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a functional endothelium.[23]

-

-

Drug Administration: After washing out the control substances and allowing the tissue to return to baseline tension, construct a cumulative concentration-response curve by adding this compound in increasing concentrations.[23]

-

Data Analysis: Record the changes in isometric tension. Express the response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve to determine parameters like EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).

-

Intracellular Calcium ([Ca2+]i) Measurement

This method uses fluorescent calcium indicators to measure changes in cytosolic calcium concentration in cultured smooth muscle cells following stimulation.

Methodology:

-

Materials & Equipment:

-

Cultured smooth muscle cells on glass coverslips or in microplates

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 NW)[25][26]

-

Fluorescence microscope with an imaging system or a fluorescence microplate reader[25]

-

Physiological salt solution (e.g., Krebs-Henseleit buffer)

-

This compound and control solutions (e.g., ionomycin for maximal response)

-

-

Procedure:

-

Cell Culture: Plate smooth muscle cells on a suitable substrate (e.g., collagen-coated glass coverslips) and grow to sub-confluence.

-

Dye Loading: Incubate the cells with a cell-permeant form of the Ca2+ indicator (e.g., 2.5 µM Fluo-4 NW or Fura-2 AM) in a physiological buffer at 37°C for a specified time (e.g., 30-60 minutes), allowing the dye to enter the cells and be de-esterified into its active, Ca2+-sensitive form.[25]

-

Baseline Measurement: Wash the cells to remove extracellular dye. Mount the coverslip on the microscope stage or place the microplate in the reader. Perfuse with physiological buffer and record the baseline fluorescence for several minutes to ensure a stable signal.[25]

-

Stimulation: Add this compound to the buffer at the desired concentration and continue recording the fluorescence signal. Bradykinin typically induces a rapid, transient peak in [Ca2+]i followed by a lower, sustained plateau phase.[11]

-

Calibration: At the end of the experiment, add a calcium ionophore like ionomycin to determine the maximal fluorescence signal (Fmax), followed by a chelating agent like EGTA to determine the minimal signal (Fmin).[25]

-

Data Analysis: For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two excitation wavelengths (e.g., 340/380 nm) is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF) over the baseline (F0) is calculated (ΔF/F0). These values can be used to quantify the relative or absolute changes in [Ca2+]i.[26]

-

Conclusion

This compound exerts complex, dual effects on smooth muscle, governed by the specific tissue, receptor expression, and the engagement of distinct G-protein signaling pathways. Its contractile effects are direct, mediated by B2 receptor coupling to Gαq/11 and Gα12/13, leading to Ca2+ mobilization and sensitization. In contrast, its relaxant effects, particularly in the vasculature, are often indirect and endothelium-dependent, relying on the generation of NO and prostaglandins. The detailed understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is crucial for researchers and drug development professionals aiming to modulate smooth muscle function in various pathophysiological contexts. This guide provides a foundational resource for advancing research into the therapeutic potential of targeting the bradykinin system.

References

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. [On the mode of action of bradykinin on smooth muscle (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]

- 7. Mechanisms of the relaxant and contractile responses to bradykinin in rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin B2 receptor-mediated phosphoinositide hydrolysis in bovine cultured tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bradykinin B2 receptors and coupling mechanisms in the smooth muscle of the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bradykinin-stimulated calcium mobilization in cultured canine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmrhs.com [ijmrhs.com]

- 13. The interaction of nitric oxide, bradykinin, and the angiotensin II type 2 receptor: lessons learned from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]